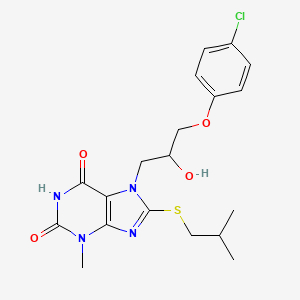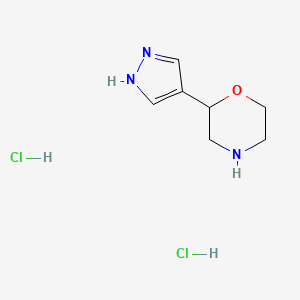
2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride” is a chemical compound with the CAS Number: 2287299-71-0 . It has a molecular weight of 226.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride” is 1S/C7H11N3O.2ClH/c1-2-11-7 (5-8-1)6-3-9-10-4-6;;/h3-4,7-8H,1-2,5H2, (H,9,10);2*1H . This indicates the presence of a pyrazole ring and a morpholine ring in the structure.Physical And Chemical Properties Analysis
“2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 226.11 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Facile Synthetic Routes: A study demonstrated the development of a facile and efficient synthetic route towards highly substituted 2,3-dihydrothiopyran-4-ones, utilizing a formal annulation method. This methodology was applied in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), highlighting the compound's relevance in creating biologically active molecules (X. Bi et al., 2005).
- Anticholinesterase Agents: Pyrazoline derivatives, known for their electron-rich nitrogen carriers, have been synthesized and evaluated for their anticholinesterase effects. This work underscores the potential therapeutic applications of pyrazoline compounds in treating neurodegenerative disorders (M. Altıntop, 2020).
- One-pot, Four-component Synthesis: A study on the one-pot, four-component synthesis of dihydropyranopyrazoles using Lewis acid catalyst morpholine triflate demonstrates the compound's utility in streamlining chemical synthesis processes, contributing to greener chemistry practices (Chenfeng Zhou et al., 2016).
Biological Applications
- Vasorelaxant Agents: Benzofuran-morpholinomethyl-pyrazoline hybrids have been identified as a new class of vasorelaxant agents. Their synthesis and quantitative structure-activity relationship study suggest potential applications in cardiovascular disease treatments (G. S. Hassan et al., 2014).
- Pharmacological Interest: The pharmacological profile of morpholine derivatives has been extensively reviewed, highlighting their broad spectrum of activities including antimicrobial, antifungal, and anticancer properties. This review underscores the significance of morpholine and its derivatives in drug discovery and development (M. Asif et al., 2019).
Antimicrobial and Antiparasitic Activities
- Antiparasitic Activities: A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were synthesized and evaluated for their antiparasitic activities against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum. The findings suggest promising avenues for developing new treatments for parasitic infections (Sabine Kuettel et al., 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-4-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-11-7(5-8-1)6-3-9-10-4-6;;/h3-4,7-8H,1-2,5H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYAQQBDFGIWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)morpholine dihydrochloride | |
CAS RN |
2287299-71-0 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

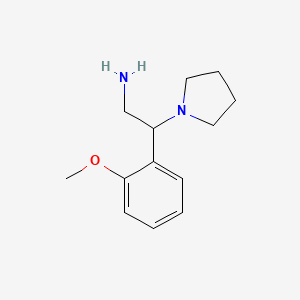

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)
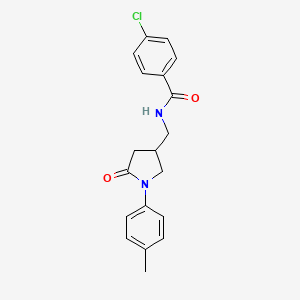
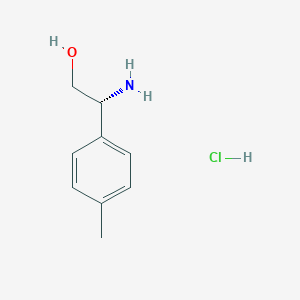
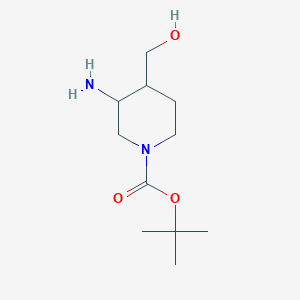

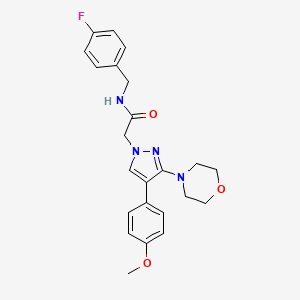
![3-[1-(Cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2846340.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)
